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molecular formula C11H14N2O4S B8531867 3-(Morpholin-4-ylcarbonyl)benzenesulfonamide CAS No. 928139-33-7

3-(Morpholin-4-ylcarbonyl)benzenesulfonamide

Cat. No. B8531867
M. Wt: 270.31 g/mol
InChI Key: TZIRGALHCXTNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877757B2

Procedure details

To a solution of 3-(aminosulfonyl)benzoic acid (6 g, 0.029 mol) in THF (100 ml) at 0° C. is added CDI (5.8 g, 0.035 mol) and the mixture is stirred for 4 h. To this mixture morpholine (7.8 ml, 0.089 mol) is added dropwise and the mixture is stirred at room temperature for 15 h. The solvent is removed under vacuum and the residue is diluted with EtOAc (100 ml), washed with a 10% solution of sodium bicarbonate, water and brine. The solvent is removed under vacuum and the residue is taken up with small amount of water (15 ml) and stirred for 15 min. The solid is collected by filtration to afford 4 g (50%) of the title compound as a solid. 1H NMR (DMSO-d6, 400 MHz) δ 7.88-7.90 (1H, m), 7.83 (1H, s), 7.64-7.65 (2H, m), 7.47 (2H, bs), 3.56-3.64 (6H, m), 3.28-3.34 (2H, m); HPLC (Max plot) 98%, Rt, 4.09 min; LC/MS: (ES+): 206.2.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=O)(=[O:4])=[O:3].C1N=CN(C(N2C=NC=C2)=O)C=1.[NH:26]1[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1>C1COCC1>[N:26]1([C:8]([C:7]2[CH:6]=[C:5]([S:2]([NH2:1])(=[O:3])=[O:4])[CH:13]=[CH:12][CH:11]=2)=[O:10])[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
5.8 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.8 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
ADDITION
Type
ADDITION
Details
the residue is diluted with EtOAc (100 ml)
WASH
Type
WASH
Details
washed with a 10% solution of sodium bicarbonate, water and brine
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(CCOCC1)C(=O)C=1C=C(C=CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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